molecular formula C12H8ClNO2 B3055000 4'-Chloro-2-nitrobiphenyl CAS No. 6271-80-3

4'-Chloro-2-nitrobiphenyl

Cat. No. B3055000
CAS RN: 6271-80-3
M. Wt: 233.65 g/mol
InChI Key: OMNWKPZIFZJANV-UHFFFAOYSA-N
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Description

4’-Chloro-2-nitrobiphenyl is a chemical compound with the molecular formula C12H8ClNO2 . It is also known by other names such as 1-(4-Chlorophenyl)-2-nitrobenzene and 4-Chloro-2’-nitro-1,1’-biphenyl .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-2-nitrobiphenyl consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a nitro group attached to the other . The average mass of the molecule is 233.650 Da .

Scientific Research Applications

Mutagenicity Studies

4'-Chloro-2-nitrobiphenyl and its derivatives have been examined for their mutagenic activities using various strains of Salmonella typhimurium. Research has shown that chlorinated 4-nitrobiphenyl ethers exhibit mutagenic activities, although these are weaker compared to their nitroso and amino derivatives (Miyauchi, Haga, Takou, & Uematsu, 1983).

Spectroscopic and Structural Analysis

Studies involving 4'-Chloro-2-nitrobiphenyl derivatives, such as 4-Methoxy-4'-Nitrobiphenyl, have explored their molecular structure and properties using techniques like density functional theory, FT-IR, FT-Raman spectroscopy, and NMR. These studies provide insights into the molecular stability and potential applications in materials science, especially in nonlinear optical materials (Govindarasu & Kavitha, 2014).

Synthesis and Chemical Reactions

The compound has been used in the development of efficient methods for chemical synthesis, such as the Suzuki cross-coupling method. This method is crucial for synthesizing highly substituted biphenyls, including 2-nitrobiphenyl, which are valuable in various industrial applications (Elumalai, Sandtorv, & Bjørsvik, 2016).

Environmental Applications

Research on 4'-Chloro-2-nitrobiphenyl derivatives includes exploring their role in environmental applications, such as the removal of pollutants from water. Studies on graphene adsorption for decontaminating chloro-2-nitrophenol from aqueous solutions demonstrate the potential of this material in water treatment processes (Mehrizad & Gharbani, 2014).

Advanced Oxidation Processes

Comparative assessments of advanced oxidation processes for degrading 4-chloro-2-nitrophenol in industrial wastes have been conducted. These studies offer valuable insights into the most effective methods for minimizing environmental impact from pharmaceutical and pesticide industries (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Molecular Modeling and Analysis

The molecular ordering and properties of biphenyl derivatives, including 4'-Chloro-2-nitrobiphenyl, have been studied using quantum mechanics and intermolecular force calculations. These analyses are crucial in understanding the behavior of these molecules in various states and their applications in materials science (Ojha, 2000).

Chemical Reaction Mechanisms

Investigations into the reaction mechanisms involving 4'-Chloro-2-nitrobiphenyl have been conducted to understand its interactions with other chemicals and radicals. These studies provide a deeper understanding of its chemical behavior and potential uses in various chemical processes (Shi, Bi, Li, Dong, & Chen, 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNWKPZIFZJANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284391
Record name 4'-Chloro-2-nitrobiphenyl
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Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2-nitrobiphenyl

CAS RN

6271-80-3
Record name 4′-Chloro-2-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6271-80-3
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Record name 4'-Chloro-2-nitro-1,1'-biphenyl
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Record name NSC37064
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Record name 4'-Chloro-2-nitrobiphenyl
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Record name 4'-chloro-2-nitrobiphenyl
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Record name 4'-CHLORO-2-NITRO-1,1'-BIPHENYL
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Synthesis routes and methods I

Procedure details

A 4 m3 reactor was initially charged with 1773 kg of a 13% by weight solution of 4-chlorophenylboronic acid in tetrahydrofuran at 18-22° C. Within 20 minutes, 538 kg of 25% by weight aqueous sodium hydroxide solution and 140 kg of water were metered in with stirring at 22-30° C. After full addition, the reaction solution was stirred at 22-25° C. for 30 minutes. 2.28 kg of triphenylphosphine, 372 g of palladium(II) chloride and 252 kg of molten 1-chloro-2-nitrobenzene were added to the reaction solution. The reaction solution was heated to 66° C. for 18 h. After full reaction of the 4-chlorophenylboronic acid, the reaction solution was cooled to 45° C. and extracted with 794 kg of 10% by weight aqueous hydrochloric acid. After phase separation, a solution of 4-chloro-2′-nitrobiphenyl in tetrahydrofuran was obtained (conversion 99%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixed solution of 20 g of 2-bromonitrobenzene, 17 g of 4-chlorophenylboronic acid, 45 g of tripotassium phosphate, 6.9 g of tetrabutylammonium bromide, 480 mg of palladium acetate and 500 ml of dimethylformamide was heated/stirred at 130° C. for 5 hours under a nitrogen flow. The solution was cooled to room temperature, then poured into 100 ml of water, and extracted with 150 ml of toluene. The organic layer was washed with 100 ml of water three times, dried over magnesium sulfate, and then evaporated. The concentrate was purified by silica gel column chromatography and vacuum-dried to obtain 22 g of 2-(4-chlorophenyl)nitrobenzene.
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Synthesis routes and methods IV

Procedure details

To a solution of 2-bromonitrobenzene (646 mg) in THF (17 ml) under nitrogen was added tetrakis(triphenylphosphine)palladium (0) (900 mg). The resulting mixture was stirred at room temperature for 20 min, then a solution of 4-chlorophenylboronic acid (1.0 g) in ethanol (17 ml) was added and the resulting mixture stirred at room temperature for 1 hr. 2M sodium carbonate (17 ml) was then added and the reaction heated to reflux for 2 hrs. The mixture was then allowed to cool and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (100 ml) and the aqueous layer removed. The organic phase was washed with brine (20 ml), dried (magnesium sulfate), filtered and concentrated. The reside was purified by flash chromatography (0–10% ethyl acetate/hexane) to afford the sub-title compound as a yellow solid (646 mg): 1H NMR (400 MHz, CDCl3) δ 7.24–7.31 (2H, m), 7.41–7.47 (3H, m), 7.52 (1H, m), 7.65 (1H, m), 7.90 (1H, d).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Chloro-2-nitrobiphenyl
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Reactant of Route 6
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4'-Chloro-2-nitrobiphenyl

Citations

For This Compound
53
Citations
J Shi, W Bi, S Li, W Dong, J Chen - The Journal of Physical …, 2017 - ACS Publications
Experiment and theoretical chemistry calculations were conducted to elucidate the mechanism of the reaction between 4-chlorobiphenyl (4-CB) and the NO 3 radical. The degradation …
Number of citations: 4 pubs.acs.org
BL Hollingsworth, V Petrow - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… This reaction has now been extended by the synthesis of 4-chloro-2-nitrobiphenyl in 51 yo yield from 4-chloro-2-nitroaiiiliney and of 4-methoxy-2nit robiphenyl in 20% yield from 4-amino…
Number of citations: 0 pubs.rsc.org
T MIGITA - Journal of Synthetic Organic Chemistry, Japan, 1961 - jstage.jst.go.jp
The determination, by means of isotope dilution analysis, of the molar ratio of p-chlorobiphenyl-36 Cl, 4-chloro-2′-nitrobiphenyl-36 Cl, 4-chloro-3′-nitrobiphenyl-36 Cl, 4-chloro-4′-…
Number of citations: 2 www.jstage.jst.go.jp
TN Glasnov, CO Kappe - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
… of the nitro group in 4′-chloro-2-nitrobiphenyl (3) we have … For the nitro group reduction in 4′-chloro-2-nitrobiphenyl (3), … However, in the case of 4′-chloro-2-nitrobiphenyl (3), the …
Number of citations: 153 onlinelibrary.wiley.com
D Cantillo, M Baghbanzadeh… - Angewandte Chemie, 2012 - Wiley Online Library
… from an industrial viewpoint is the reduction of 4-chloro-2′-nitrobiphenyl (Table 1, entry 20). … , we could selectively and fully reduce 4-chloro-2′-nitrobiphenyl using a flow rate of 10 mL …
Number of citations: 208 onlinelibrary.wiley.com
I Volovych, M Neumann, M Schmidt, G Buchner… - RSC …, 2016 - pubs.rsc.org
… acid with 1-chloro-2-nitrobenzene to 4′-chloro-2-nitrobiphenyl in the presence of the inorganic base K 2 CO 3 … We thank the BASF Company for providing 4′-chloro 2-nitrobiphenyl. …
Number of citations: 28 pubs.rsc.org
LG Makarov, MK Matveeva, EA Gribchenko - Bulletin of the Academy of …, 1958 - Springer
… Absorption curves of solutions in isooctane: 1) 4'-chloro-2-nitrobiphenyl (1.10 -4 mole/liter); 2) 4'-chloro-3-nitrobiphenyl (1.10 -4 mole/liter); 3) 4-chloro-4'-nitrobiphenyl (1.10 "4 mole/ liter)…
Number of citations: 1 link.springer.com
GH Beaven, PBD De La Mare, M Hassan… - Journal of the …, 1961 - pubs.rsc.org
… to give much of the product of 3-nitration, it seems probable that the other isomer that we isolated is 4-chloro-2,2'- or -3,2'dinitrobiphenyl, obtained through 4-chloro-2'-nitrobiphenyl; this …
Number of citations: 12 pubs.rsc.org
I Volovych - 2014 - depositonce.tu-berlin.de
… As model reaction the Suzuki coupling of 4-chlorobenzeneboronic acid and 1-chloro-2-nitrobenzene to 4'-chloro-2-nitrobiphenyl as important intermediate for Boscalid® synthesis was …
Number of citations: 2 depositonce.tu-berlin.de
D Cantillo, MM Moghaddam… - The Journal of Organic …, 2013 - ACS Publications
… Importantly, the protocol demonstrated complete selectivity for the nitro reduction in 4-chloro-2′-nitrobiphenyl (Table 1, entry 5), a key intermediate in the preparation of the commercial …
Number of citations: 168 pubs.acs.org

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